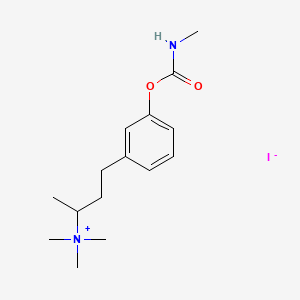

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide

Description

This compound is a quaternary ammonium salt featuring a carbamic acid methyl ester backbone with a 3-(trimethylammonio)butyl substituent on the phenyl ring and an iodide counterion.

Properties

CAS No. |

64046-10-2 |

|---|---|

Molecular Formula |

C15H25IN2O2 |

Molecular Weight |

392.28 g/mol |

IUPAC Name |

trimethyl-[4-[3-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium;iodide |

InChI |

InChI=1S/C15H24N2O2.HI/c1-12(17(3,4)5)9-10-13-7-6-8-14(11-13)19-15(18)16-2;/h6-8,11-12H,9-10H2,1-5H3;1H |

InChI Key |

SSGJYGLHCFJDEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)OC(=O)NC)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Reaction of Carbamyl Chlorides with Dialkylamino Phenols

- Starting Materials: Dialkylamino phenols (e.g., m-dimethylaminophenol) and disubstituted carbamyl chlorides (e.g., a-methylpiperidine-N-carbonyl chloride).

- Solvent: Benzene or similar organic solvents.

- Conditions: Heating on a steam bath for 2–6 hours at temperatures ranging from 100°C to 150°C.

- Workup: Washing with water to remove hydrochloride salts, treatment with caustic soda solution, drying with potash, and vacuum distillation to isolate carbamate esters.

- Quaternization: Reaction with methyl bromide or methyl iodide in acetone or alcohol to form the quaternary ammonium salt.

Example:

A solution of 42 parts m-dimethylaminophenol and 25 parts a-methylpiperidine-N-carbonyl chloride in 60 parts benzene heated for 6 hours yielded the m-dimethylaminophenyl ester of pipecolyl N-carboxylic acid, which was further quaternized with methyl bromide to form a water-soluble quaternary bromide salt melting at 186°C.

Use of m-Hydroxyphenyl-Trimethylammonium Hydroxide

- Starting Materials: Methylphenyl carbamyl chloride and m-hydroxyphenyl-trimethylammonium hydroxide (prepared via silver oxide or potassium hydroxide treatment of the corresponding bromide salt).

- Solvent: Alcohol (e.g., ethanol or methanol).

- Conditions: Boiling on a steam bath for about 2 hours.

- Workup: Removal of inorganic salts by filtration, distillation of alcohol under vacuum, treatment with sodium bromide in methyl alcohol to exchange halides, evaporation, and recrystallization from hot absolute alcohol.

- Product: Methyl phenyl carbamic ester of m-hydroxyphenyl-trimethylammonium bromide, isolated as a crystalline quaternary ammonium salt.

This method directly forms the quaternary ammonium carbamate ester with high purity and water solubility.

Reaction Conditions and Variables

| Parameter | Typical Range/Example | Notes |

|---|---|---|

| Temperature | 100–150°C | Reaction becomes vigorous around 110°C; controlled heating needed |

| Reaction Time | 2–6 hours | Depends on starting materials and scale |

| Solvents | Benzene, ether, alcohols (methanol, ethanol) | Benzene used for carbamyl chloride reactions; alcohols for quaternization |

| Molar Ratios | 1:1 to 1:2 (carbamyl chloride : phenol) | Equimolar quantities preferred for phenols with quaternary groups |

| Workup | Washing with water, caustic soda, drying agents (potash) | Essential to remove hydrochloride salts and inorganic impurities |

| Quaternizing Agents | Methyl bromide, methyl iodide | Alkyl halides convert tertiary amines to quaternary ammonium salts |

Representative Data Table of Preparation Examples

| Example | Phenol Derivative | Carbamyl Chloride Derivative | Reaction Time | Temp. (°C) | Product Description | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | m-Dimethylaminophenol | a-Methylpiperidine-N-carbonyl chloride | 6 hours | 100–150 | m-Dimethylaminophenyl ester (quaternized) | 186 (quaternary bromide) | Benzene solvent; steam bath heating |

| 2 | m-Diethylaminophenol | Dimethyl carbamyl chloride | 2 hours | 100–150 | Dimethyl carbamic ester (methiodide) | 139 (methiodide) | Vigorous reaction; graphite bath heating |

| 3 | m-Hydroxyphenyl-trimethylammonium hydroxide | Methylphenyl carbamyl chloride | 2 hours | ~100 | Methyl phenyl carbamic ester (quaternary bromide) | Not specified | Alcohol solvent; silver oxide used |

| 4 | m-Dimethylaminophenol | Methyl benzyl carbamyl chloride | 6 hours | 100–150 | Methyl benzyl carbamic ester (quaternary bromide) | 154 (quaternary bromide) | Similar to Example 1 |

Summary Table of Preparation Method Attributes

| Aspect | Description |

|---|---|

| Starting Materials | Dialkylamino phenols, carbamyl halides, alkyl halides |

| Reaction Type | Nucleophilic substitution forming carbamate esters, followed by quaternization |

| Solvents | Benzene, ethers, alcohols |

| Temperature Range | 100–150°C |

| Reaction Time | 2–6 hours |

| Purification Techniques | Washing, drying, vacuum distillation, recrystallization |

| Product Characteristics | Water-soluble quaternary ammonium carbamate esters, melting points 139–186°C (depending on salt) |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

N-({3,5-Dibromo-4-[3-(Methylamino)Propoxy]Phenyl}Ethyl) Carbamic Acid Methyl Ester ()

- Structure: Contains dibromo and methylamino-propoxy substituents.

- Key Differences : Lacks the ionic trimethylammonio group, resulting in neutral charge and lower polarity. The bromine atoms may enhance lipophilicity compared to the iodide counterion in the target compound .

(5-Iodo-Pyridine-2-yl)-Carbamic Acid Methyl Ester ()

- Structure : Features an iodine-substituted pyridine ring and methyl carbamate.

- Key Differences: Neutral charge and aromatic iodine (sp² hybridization) contrast with the aliphatic trimethylammonio group (sp³) in the target compound. Iodine may influence electronic properties and cross-coupling reactivity (e.g., in Sonogashira reactions) .

- Applications: Used as a pharmaceutical intermediate, with demonstrated antimicrobial activity against S. aureus and E.

Carbamic Acid, (3-Methylphenyl)-, 3-[(Methoxycarbonyl)Amino]Phenyl Ester ()

- Structure : Contains dual carbamate groups (methyl and methoxycarbonyl) on a biphenyl scaffold.

- Key Differences: Neutral and non-ionic, with higher molecular weight (300.31 g/mol vs. ~400–450 g/mol estimated for the target compound). The absence of a charged group reduces water solubility compared to the trimethylammonio derivative .

- Phase Data : Melting point and enthalpy of fusion reported (Tfus = 120–125°C, ΔfusH = 28 kJ/mol), providing benchmarks for thermal stability comparisons .

Ionic vs. Neutral Carbamates

(3-Iodo-Benzyl)-Carbamic Acid Tert-Butyl Ester ()

- Structure : Neutral carbamate with a bulky tert-butyl ester and iodobenzyl group.

- The iodine substituent may facilitate halogen bonding in crystal packing or receptor interactions .

- Synthesis : Prepared via tert-butoxycarbonyl (Boc) protection, a common strategy for amine intermediates.

Carbamic Acid, [[3-(Aminomethyl)Phenyl]Methyl]-, Ethyl Ester ()

- Structure: Ethyl ester with an aminomethylphenyl group.

- Key Differences : The primary amine (-NH2) introduces nucleophilic reactivity absent in the target compound. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased alkyl chain length .

Biological Activity

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide is a quaternary ammonium compound that has garnered attention for its significant biological activity. Its unique structural features contribute to various interactions with biological systems, making it a subject of interest in pharmacological and biochemical research.

Structural Characteristics

The compound is characterized by:

- A methyl carbamate moiety.

- A trimethylammonium group , which imparts cationic properties.

- A phenyl group substituted with a butyl chain, enhancing its membrane permeability.

The presence of the iodide ion improves solubility in polar solvents, which is crucial for its biological interactions.

Membrane Interaction

Research indicates that this compound interacts with biological membranes, leading to:

- Increased permeability : The trimethylammonium group enhances the ability of the compound to penetrate lipid bilayers, potentially resulting in cell lysis in certain microorganisms.

- Cytotoxic effects : Studies have shown that it can disrupt membrane integrity, leading to cytotoxicity in various cell lines.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Its mechanism includes:

- Disruption of bacterial cell membranes, which can lead to increased susceptibility to other antimicrobial agents.

- Modulation of enzyme activities through reversible binding mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide | Contains a para-substituted phenyl group | Exhibits different biological activity due to structural variation |

| Trimethyl-[4-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium iodide | Similar quaternary ammonium structure | Primarily used in research applications |

| Ammonium, (4-(4-hydroxyphenyl)-sec-butyl)trimethyl-, iodide | Hydroxyphenyl group alters solubility and reactivity | Potentially more hydrophilic than the target compound |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing the minimal inhibitory concentration (MIC) against various bacteria, carbamic acid derivatives showed promising results against both Gram-positive and Gram-negative bacteria. For instance:

- Cell Membrane Disruption : A study focused on the cytotoxic effects demonstrated that the compound could induce cell lysis in specific microbial strains through membrane disruption. This was particularly noted in pathogens resistant to conventional antibiotics.

- Enzyme Modulation : The compound was found to modulate enzyme activities by reversible binding, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing carbamic acid derivatives containing quaternary ammonium groups, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves coupling a carbamate precursor with a trimethylammonium-substituted alkyl chain. For example, nucleophilic substitution reactions between iodides and tertiary amines can introduce the quaternary ammonium group . Optimization may involve adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (60–90°C), and stoichiometry of reactants. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reactivity . Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradients) is critical to isolate the iodide salt. Yield improvements often require iterative testing of reaction times and monitoring by TLC/HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Use H/C NMR to confirm the carbamate backbone and trimethylammonium moiety. The iodide counterion can be verified via ion chromatography or X-ray crystallography .

- Thermodynamic Properties : Differential scanning calorimetry (DSC) determines melting points (), as seen in TRC data for similar carbamates (e.g., vs. in conflicting studies). Discrepancies may arise from polymorphic forms or impurities, necessitating recrystallization in ethanol/water mixtures .

- Solubility : Measure in polar solvents (water, methanol) using UV-Vis spectroscopy. Quaternary ammonium groups enhance water solubility, but iodide may reduce it due to ion pairing .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like acetylcholinesterase or nicotinic receptors. For example, the trimethylammonium group may mimic choline in acetylcholine-binding proteins. ADME predictions (SwissADME) evaluate bioavailability, noting potential blood-brain barrier penetration due to the quaternary ammonium group . Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and compare with docking scores to refine force field parameters .

Q. What strategies resolve contradictions in reported thermodynamic or spectroscopic data for structurally analogous carbamates?

- Methodological Answer :

- Data Harmonization : Cross-reference phase-change data (e.g., ) across databases like NIST TRC and experimental replicates. For example, TRC assigns ±0.2 K uncertainty to melting points .

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra. Conflicting H shifts may arise from solvent effects (DMSO vs. CDCl) or pH variations .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substituent orientation (e.g., butyl chain vs. phenyl ring alignment) .

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) affect the compound’s stability and reactivity?

- Methodological Answer :

- Alkyl Chain Effects : Compare iodide with bromide or chloride counterions via conductivity measurements. Longer alkyl chains (e.g., butyl vs. propyl) may increase lipophilicity, altering degradation kinetics in aqueous buffers (monitored by HPLC) .

- Stability Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites. The carbamate ester bond is susceptible to base-catalyzed cleavage; quaternary ammonium groups may stabilize via steric hindrance .

Safety and Experimental Design

Q. What safety protocols are critical when handling iodide-containing quaternary ammonium compounds?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid iodide exposure (skin/eye irritant) .

- Waste Disposal : Neutralize iodide waste with sodium thiosulfate before disposal. Monitor iodine vapor release via KI-starch paper tests .

- Emergency Procedures : For spills, adsorb with vermiculite and treat with 10% sodium bicarbonate. Eye exposure requires flushing with saline for 15+ minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.